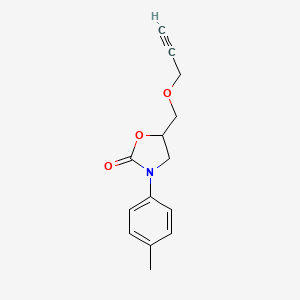

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone

Description

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone is a heterocyclic compound featuring a 2-oxazolidinone core substituted with a propargyloxymethyl group at position 5 and a para-tolyl group at position 2. This compound is industrially available (CAS 23598-61-0) with a purity of 99% and is synthesized via methods involving cyclization and substitution reactions .

Properties

CAS No. |

23598-50-7 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H15NO3/c1-3-8-17-10-13-9-15(14(16)18-13)12-6-4-11(2)5-7-12/h1,4-7,13H,8-10H2,2H3 |

InChI Key |

QQJPZBXPHGVDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |

Origin of Product |

United States |

Preparation Methods

Classical Route via 3-Phenoxy-1,2-propanediol and Urea Fusion

One traditional approach to synthesize 5-aryloxymethyl-2-oxazolidinones (structurally related to the target compound) involves the fusion of a substituted 3-phenoxy-1,2-propanediol with urea at elevated temperatures (170–200°C, preferably ~185°C). The general reaction scheme is:

- Starting materials: 3-(p-tolyl)oxy-1,2-propanediol (or analogs) and urea.

- Reaction: Fusion without solvent or with minimal solvent, stirring at high temperature.

- Product: Crude oxazolidinone intermediate.

This crude product requires purification by solvent extraction (e.g., ethyl acetate or chloroform) followed by fractional distillation or recrystallization from oxygenated solvents such as ethanol or acetone to yield the pure oxazolidinone.

Alternative Route Using 3-Phenoxy-1-chloro-2-propanol

Instead of the diol, 3-phenoxy-1-chloro-2-propanol derivatives can be reacted with urea under similar conditions to form the oxazolidinone ring. This method may offer different reaction kinetics or yields depending on the substituents.

Synthesis via 3-Phenoxy-2-hydroxy-1-propyl Carbamate

Another method involves reacting 3-phenoxy-2-hydroxy-1-propyl carbamate with urea to form the oxazolidinone core. This approach is similar mechanistically but uses a carbamate intermediate.

Novel Method Using Triglycidyl Isocyanurate (TGIC) and Substituted Phenols

A more recent patented method describes the preparation of 5-aryloxymethyl-2-oxazolidinones by reacting triglycidyl isocyanurate (TGIC) with substituted phenols such as p-tolyl phenol in the presence of a base (e.g., sodium hydroxide or ammonium hydroxide). Key features include:

- Molar ratios: Approximately 1 mol TGIC to 3 mol substituted phenol.

- Reaction conditions: Base-catalyzed reaction, 10–60 hours (preferably 12–24 hours).

- Purification: Partitioning between water and ethyl acetate (preferred solvent ratio ~50:30), repeated extraction to remove impurities.

- Isolation: Precipitation of the purified oxazolidinone from ethyl acetate layer, followed by filtration and drying.

- Yield: Reported yields can be high (e.g., 81% for analogs).

This method differs from classical approaches by using different starting materials and milder conditions, potentially improving purity and yield.

Reaction Conditions and Purification Parameters

| Parameter | Classical Method | TGIC Method |

|---|---|---|

| Starting Materials | 3-phenoxy-1,2-propanediol + urea | Triglycidyl isocyanurate + phenol |

| Temperature | 170–200°C (preferably ~185°C) | Ambient to moderate temperature |

| Reaction Time | Several hours (not always specified) | 10–60 hours (preferably 12–24 hours) |

| Catalyst/Base | None or minimal | NaOH, NH4OH (base catalysis) |

| Solvent for Purification | Ethyl acetate, chloroform, alcohols | Ethyl acetate and water (50:30 ratio) |

| Purification Steps | Extraction, fractional distillation, recrystallization | Partitioning, precipitation, filtration |

| Product Form | White solid/powder | White powder |

| Yield | ~40% (recrystallization) | Up to 81% (reported for analogs) |

Structural Confirmation and Analytical Data

The compound's identity is confirmed by standard analytical techniques:

- Molecular formula: C14H15NO3

- Molecular weight: 245.27 g/mol

- IUPAC name: 3-(4-methylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

- SMILES: CC1=CC=C(C=C1)N2CC(OC2=O)COCC#C

- InChIKey: QQJPZBXPHGVDQZ-UHFFFAOYSA-N

These data support the successful synthesis and purity of the compound.

Summary and Recommendations

- The preparation of this compound is best approached via multi-step synthesis involving oxazolidinone ring formation followed by functionalization.

- Classical methods rely on high-temperature fusion of substituted diols or chlorohydrins with urea, followed by solvent purification.

- The novel TGIC-based method offers a milder, base-catalyzed route with improved yields and simplified purification.

- Purification typically involves solvent partitioning and recrystallization to obtain white crystalline powder.

- Reaction parameters such as temperature, time, and solvent ratios are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the propynyloxymethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The propynyloxymethyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

The structural and functional diversity of oxazolidinones allows for tailored physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Structural Variations and Substituent Effects

Electronic and Steric Properties

- Electron-Withdrawing Groups (EWGs): Compounds like 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone (chloromethyl) and Furaltadone (nitro group) exhibit enhanced electrophilicity, favoring nucleophilic substitution or redox reactions .

- Steric Effects: The propargyloxymethyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like p-chlorophenoxymethyl or morpholinylmethyl .

Reactivity and Functionalization Potential

- Click Chemistry: The propargyl group in this compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in analogs like Toloxatone (hydroxymethyl) or chloromethyl derivatives .

- Leaving Group Reactivity: The chloromethyl group in ’s compound facilitates nucleophilic displacement, whereas the propargyloxymethyl group may undergo alkyne-specific transformations .

Physicochemical Properties

- Lipophilicity: The p-tolyl group enhances lipophilicity (logP ~3.5 estimated), making the compound more membrane-permeable than polar derivatives like Toloxatone (logP ~1.2) .

- Thermal Stability: Propargyl-containing oxazolidinones generally exhibit moderate thermal stability (decomposition >200°C), comparable to chloromethyl analogs but lower than aromatic-substituted derivatives .

Biological Activity

5-(2-Propynyloxymethyl)-3-(p-tolyl)-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 215.25 g/mol

The oxazolidinone core structure is characterized by a five-membered ring containing nitrogen and oxygen atoms, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds within the oxazolidinone class exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The following table summarizes the antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses potential as a therapeutic agent for treating bacterial infections.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The following table presents findings from a study evaluating its cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer properties.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with protein synthesis in bacteria and cancer cells by binding to ribosomal RNA or inhibiting key enzymes involved in cellular processes.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Johnson et al. (2022) evaluated the compound's efficacy in treating urinary tract infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential use in clinical settings. -

Case Study on Anticancer Properties :

In a study published in Cancer Research, researchers investigated the effects of the compound on tumor growth in vivo using xenograft models. The treated group showed a marked decrease in tumor size compared to untreated controls, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What formulation strategies enhance the shelf-life of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.